Cas no 1619989-16-0 (6-bromo-N,N-dipropylpyridazin-4-amine)

6-bromo-N,N-dipropylpyridazin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridazinamine, 6-bromo-N,N-dipropyl-
- 6-bromo-N,N-dipropylpyridazin-4-amine
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- MDL: MFCD30476673
- Inchi: 1S/C10H16BrN3/c1-3-5-14(6-4-2)9-7-10(11)13-12-8-9/h7-8H,3-6H2,1-2H3
- InChI Key: MNWFTXNBEQJYDH-UHFFFAOYSA-N
- SMILES: C1=NN=C(Br)C=C1N(CCC)CCC
6-bromo-N,N-dipropylpyridazin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318649-0.05g |
6-bromo-N,N-dipropylpyridazin-4-amine |
1619989-16-0 | 95.0% | 0.05g |
$707.0 | 2025-03-19 | |
Enamine | EN300-318649-10g |
6-bromo-N,N-dipropylpyridazin-4-amine |
1619989-16-0 | 10g |
$3622.0 | 2023-09-05 | ||
Enamine | EN300-318649-1g |
6-bromo-N,N-dipropylpyridazin-4-amine |
1619989-16-0 | 1g |
$842.0 | 2023-09-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN24106-500.0mg |
6-bromo-N,N-dipropylpyridazin-4-amine |
1619989-16-0 | 95% | 500.0mg |
¥2403.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN24106-250.0mg |
6-bromo-N,N-dipropylpyridazin-4-amine |
1619989-16-0 | 95% | 250.0mg |
¥1446.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN24106-10.0g |
6-bromo-N,N-dipropylpyridazin-4-amine |
1619989-16-0 | 95% | 10.0g |
¥18018.0000 | 2024-07-24 | |
Enamine | EN300-318649-5.0g |
6-bromo-N,N-dipropylpyridazin-4-amine |
1619989-16-0 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
Enamine | EN300-318649-10.0g |
6-bromo-N,N-dipropylpyridazin-4-amine |
1619989-16-0 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
Enamine | EN300-318649-1.0g |
6-bromo-N,N-dipropylpyridazin-4-amine |
1619989-16-0 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
Enamine | EN300-318649-2.5g |
6-bromo-N,N-dipropylpyridazin-4-amine |
1619989-16-0 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 |
6-bromo-N,N-dipropylpyridazin-4-amine Related Literature
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Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
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Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
Additional information on 6-bromo-N,N-dipropylpyridazin-4-amine
Professional Introduction to Compound with CAS No. 1619989-16-0 and Product Name: 6-bromo-N,N-dipropylpyridazin-4-amine
The compound with the CAS number 1619989-16-0 and the product name 6-bromo-N,N-dipropylpyridazin-4-amine represents a significant advancement in the field of chemical biology and pharmaceutical research. This pyridazine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug discovery. The molecular structure, characterized by a brominated pyridazine core substituted with N,N-dipropylamine, positions it as a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, pyridazine derivatives have emerged as a critical class of compounds in medicinal chemistry, owing to their broad spectrum of biological activities. The presence of the bromine atom in 6-bromo-N,N-dipropylpyridazin-4-amine enhances its reactivity, making it an attractive intermediate for synthesizing more complex molecules. This reactivity is particularly valuable in the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and neurological disorders.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with several pathological conditions. The pyridazine moiety in 6-bromo-N,N-dipropylpyridazin-4-amine is known to interact with the ATP-binding pockets of kinases, thereby inhibiting their activity. Preclinical studies have demonstrated that similar pyridazine derivatives exhibit promising antitumor effects by disrupting aberrant signaling cascades in cancer cells.
Moreover, the N,N-dipropylamine substituent contributes to the compound's solubility and bioavailability, which are crucial factors for drug efficacy. This feature makes 6-bromo-N,N-dipropylpyridazin-4-amine an excellent candidate for further development into an oral therapeutic agent. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with high precision, facilitating faster screening processes for potential drug candidates.
The bromine atom in the molecular structure also provides a handle for further derivatization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are widely used in medicinal chemistry to introduce diverse functional groups into a molecule while maintaining its core pharmacophore. Such modifications can enhance the pharmacological properties of 6-bromo-N,N-dipropylpyridazin-4-amine, including its selectivity and potency.
Recent publications have highlighted the use of 6-bromo-N,N-dipropylpyridazin-4-amine as a building block in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous biological processes and are emerging as attractive drug targets due to their essential roles in disease mechanisms. By designing molecules that disrupt these interactions, researchers aim to develop treatments for conditions such as Alzheimer's disease and autoimmune disorders.
The compound's potential extends beyond oncology; it has shown promise in preclinical models of inflammation and neurodegeneration. For instance, studies indicate that pyridazine derivatives can modulate inflammatory pathways by inhibiting key enzymes like COX-2 and LOX. Similarly, their ability to interact with neurotransmitter receptors suggests applications in treating neurological disorders characterized by dysregulated neuronal activity.
In conclusion, 6-bromo-N,N-dipropylpyridazin-4-amine (CAS No. 1619989-16-0) represents a valuable asset in pharmaceutical research due to its structural versatility and biological potential. Its unique combination of reactivity and functionality makes it an ideal candidate for further exploration in drug discovery programs targeting various diseases. As research continues to uncover new therapeutic applications for pyridazine derivatives, compounds like this one are poised to play a pivotal role in shaping the future of medicine.
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